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Compound of Interest

Compound Name:
2-Phenyl-1H-imidazole-4-

carbaldehyde

Cat. No.: B1587446 Get Quote

2-Phenyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a

crucial building block in the synthesis of a wide array of biologically active molecules. Its

structural motif is found in numerous pharmaceuticals, agrochemicals, and materials science

applications. The inherent reactivity of the aldehyde group, coupled with the stability and

coordination properties of the phenyl-imidazole core, makes it a valuable precursor for creating

complex molecular architectures. Given its importance, the unambiguous structural

characterization of this compound is paramount. This guide provides a comprehensive analysis

of the mass spectrometry data for 2-Phenyl-1H-imidazole-4-carbaldehyde, offering a

comparative perspective with other key analytical techniques to ensure robust and reliable

characterization.

Mass Spectrometry Analysis: A Detailed
Examination
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and

elucidating the structure of organic molecules. For a compound like 2-Phenyl-1H-imidazole-4-
carbaldehyde (C₁₀H₈N₂O, Exact Mass: 172.0637 Da), electrospray ionization (ESI) is a

commonly employed soft ionization technique that allows for the analysis of the intact molecule

with minimal fragmentation.[1][2]
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Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of 2-Phenyl-1H-imidazole-4-carbaldehyde is

prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a

small amount of formic acid to promote protonation.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or Orbitrap instrument, is used for analysis.

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to

the capillary, causing the nebulization of the solution into a fine spray of charged droplets.

Desolvation: The charged droplets are passed through a heated capillary or a region of

heated gas to facilitate solvent evaporation, leading to the formation of gas-phase ions.

Mass Analysis: The generated ions are guided into the mass analyzer, where they are

separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Interpretation of Mass Spectra and Proposed
Fragmentation Pathway
In positive ion mode ESI-MS, 2-Phenyl-1H-imidazole-4-carbaldehyde is expected to be

readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z of

approximately 173.0709.[2] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z

195.0529, may also be observed.[2]

To gain deeper structural insights, tandem mass spectrometry (MS/MS) can be performed. In

this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID),

causing it to fragment. The resulting fragment ions provide a fingerprint of the molecule's

structure. Based on the known stability of the imidazole ring, fragmentation is anticipated to

occur primarily at the phenyl and carbaldehyde substituents.[3]
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A plausible fragmentation pathway for protonated 2-Phenyl-1H-imidazole-4-carbaldehyde is

outlined below:

Initial Protonation: The molecule accepts a proton, likely on one of the nitrogen atoms of the

imidazole ring, to form the [M+H]⁺ ion (m/z 173.07).

Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the neutral loss of

carbon monoxide (28 Da) from the protonated molecular ion, leading to a fragment at m/z

145.07.

Loss of the Phenyl Group (C₆H₅): Cleavage of the bond between the imidazole ring and the

phenyl group could result in the loss of a phenyl radical (77 Da), generating a fragment at

m/z 96.04. This corresponds to the protonated 1H-imidazole-4-carbaldehyde.

Loss of the Aldehyde Group (CHO): The loss of the entire aldehyde group as a radical (29

Da) could produce a fragment ion at m/z 144.07.

Caption: Proposed ESI-MS/MS fragmentation of 2-Phenyl-1H-imidazole-4-carbaldehyde.

Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable information on molecular weight and

fragmentation, a comprehensive characterization relies on the integration of data from multiple

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a

molecule. For 2-Phenyl-1H-imidazole-4-carbaldehyde, ¹H and ¹³C NMR would provide

definitive structural confirmation. Although specific experimental data for this exact compound

is not readily available in the provided search results, data for the similar compound 4-(1H-

Imidazol-1-yl)benzaldehyde shows characteristic signals for the aldehyde proton (~10.05 ppm),

as well as distinct aromatic protons on both the phenyl and imidazole rings.[4][5] A similar

pattern would be expected for the target molecule.

High-Performance Liquid Chromatography (HPLC)
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HPLC is a premier separation technique that is often coupled with mass spectrometry (LC-MS).

For the analysis of 2-Phenyl-1H-imidazole-4-carbaldehyde, a reversed-phase HPLC method

would be suitable for assessing purity and quantifying the compound.[6][7] A typical method

would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and

water, often with an acid modifier like formic acid to ensure good peak shape and compatibility

with MS detection.[7]

Data Summary: A Multi-faceted Approach to
Characterization

Analytical Technique Information Provided

Expected Results for 2-

Phenyl-1H-imidazole-4-

carbaldehyde

High-Resolution MS
Molecular Formula and Exact

Mass

C₁₀H₈N₂O; m/z [M+H]⁺ ≈

173.0709[1][2]

Tandem MS (MS/MS)
Structural Fragmentation

Pattern

Key fragments corresponding

to losses of CO, C₆H₅, and

CHO.

¹H NMR Spectroscopy
Proton Environment and

Connectivity

Distinct signals for aldehyde,

phenyl, and imidazole protons.

¹³C NMR Spectroscopy Carbon Skeleton

Resonances for all 10 carbon

atoms, including the carbonyl

carbon.

HPLC Purity and Quantification
A single major peak indicating

high purity.

Conclusion
The comprehensive analysis of 2-Phenyl-1H-imidazole-4-carbaldehyde requires a synergistic

approach, leveraging the strengths of multiple analytical techniques. High-resolution mass

spectrometry confirms the elemental composition and provides crucial structural information

through fragmentation analysis. When combined with the detailed connectivity data from NMR

spectroscopy and the purity assessment from HPLC, a complete and unambiguous

characterization of this important synthetic building block can be achieved. This multi-technique
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workflow is essential for ensuring the quality and reliability of research and development in the

fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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